(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine
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Overview
Description
(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an isoquinoline moiety, and a thieno[3,2-d]pyrimidine core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the isoquinoline moiety, and the attachment of the oxan-4-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine: shares structural similarities with other thieno[3,2-d]pyrimidine derivatives.
Isoquinoline derivatives: Compounds with similar isoquinoline moieties.
Pyrimidine-based compounds: Molecules featuring pyrimidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N6O2S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H26N6O2S/c31-33-13-7-20-21(33)23(27-19-5-11-32-12-6-19)29-24(28-20)30-10-4-16-14-17(2-3-18(16)15-30)22-25-8-1-9-26-22/h1-3,8-9,14,19H,4-7,10-13,15H2,(H,27,28,29)/t33-/m1/s1 |
InChI Key |
NNIXNOILBMMFAW-MGBGTMOVSA-N |
Isomeric SMILES |
C1COCCC1NC2=NC(=NC3=C2[S@](=O)CC3)N4CCC5=C(C4)C=CC(=C5)C6=NC=CC=N6 |
Canonical SMILES |
C1COCCC1NC2=NC(=NC3=C2S(=O)CC3)N4CCC5=C(C4)C=CC(=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
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